5-ethyl-6-methyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one belongs to a class of compounds known as S-DABO derivatives, short for dihydro-alkoxy-benzyl-oxopyrimidines. These compounds are particularly relevant in scientific research due to their potential as HIV-1 inhibitors. Specifically, S-DABOs target the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. []
Synthesis Analysis
The synthesis of 5-ethyl-6-methyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one and its related derivatives often employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly referred to as "click chemistry". This reaction allows for the efficient and selective formation of 1,2,3-triazole rings, which can be incorporated into the C-2 side chain of the pyrimidinone core. []
Molecular Structure Analysis
The presence of the bulky naphthalen-1-ylmethyl group and the ethyl and methyl substituents can influence the compound's spatial arrangement and its interactions with target proteins. []
Mechanism of Action
5-ethyl-6-methyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one and related S-DABO derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic pocket (NNBP) within the HIV-1 reverse transcriptase enzyme. This binding disrupts the enzyme's structure and inhibits its function, effectively blocking the conversion of viral RNA into DNA, a crucial step in HIV-1 replication. [, ]
The specific interactions between 5-ethyl-6-methyl-2-((naphthalen-1-ylmethyl)thio)pyrimidin-4(3H)-one and the HIV-1 reverse transcriptase are influenced by its substituents. Studies on structurally similar compounds highlight the importance of the R configuration at the C-6 benzylic position for enhanced antiviral activity. []
Applications
Improving potency and selectivity: Modifications to the core structure and substituents aim to enhance the inhibitory activity against HIV-1 while minimizing potential side effects. [, ]
Overcoming drug resistance: The emergence of drug-resistant HIV-1 strains requires the continuous development of new NNRTIs with improved activity against these resistant variants. []
Compound Description: These are a series of S-DABO derivatives featuring a substituted 1,2,3-triazole moiety on the C-2 side chain. They were synthesized using the CuAAC reaction and evaluated for HIV-1 inhibitory activity. One compound, 4-((4-((4-(2,6-dichlorobenzyl)-5-methyl-6-oxo-1,6-dihydropyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzenesulfonamide (B5b7), showed similar potency to 3TC (lamivudine) against HIV-1.
Compound Description: This compound displayed antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, Candida albicans, and Aspergillus niger. Its structure was confirmed through X-ray crystallography, confirming the S-alkylation.
Compound Description: These three series represent diverse sulfanyl pyrimidin-4(3H)-one derivatives synthesized through reactions with phenacyl bromide, 4-methyl phenacyl bromide, or 4-nitrophenacyl bromide.
Compound Description: This series of compounds was designed and synthesized to investigate their antimicrobial activity. The study suggested that these compounds might target the 16S ribosomal RNA subunit or tRNA (Guanine37-N1)-methyltransferase (TrmD).
Compound Description: This compound served as a precursor for the synthesis of its O-riboside derivative. Interestingly, its ribosylation yielded primarily the O-glycoside, unlike the N-7-glycoside observed with the unsubstituted pyrrolo[2,3-d]pyrimidin-4(3H)-one.
Compound Description: This pyrido(2,3-d)pyrimidin-4-one derivative was synthesized and evaluated for its cytotoxic activity against MCF-7, HepG2, and HeLa cell lines, exhibiting promising anticancer potential.
Compound Description: These thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized via an efficient route involving an iminophosphorane intermediate.
Compound Description: This series of S-DABO derivatives with a 2-chloro-6-fluoro substituted benzyl group at the C-6 position were synthesized and evaluated for their activity against HIV-1. Some compounds displayed picomolar activity against wild-type HIV-1 and showed significant diastereo- and enantioselectivity in HIV-1 inhibition.
Compound Description: This compound is an O-riboside derivative of 2-propylsulfanyl-1H-pyrimidin-4-one. Its structure was confirmed by X-ray crystallography, revealing the O-glycosidic linkage and hydrogen-bonding patterns within the crystal structure.
Compound Description: This series represents a novel subtype of the DABO class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). They are characterized by the replacement of the sulfur atom in S-DABOs with an amino group. One compound, 2-cyclopentylamino-6-[1-(2,6-difluorophenyl)ethyl]-3,4-dihydro-5-methyl pyrimidin-4(3H)-one (9d), showed activity against the Y181C HIV-1 mutant strain.
Compound Description: This series of thieno[2,3-d] pyrimidines with diverse substituents at the 4-position (oxo or thio) and 1,2,4-oxadiazol-5-yl group at C-6 were designed and synthesized for their antimicrobial activity. Several compounds showed activity against Candida albicans, Staphylococcus aureus, and Bacillus subtilis.
12. 7-{[(1R)-1-(hydroxymethyl)-3-methylbutyl]amino}-5-{[(1R)-1-[3-(methylsulfonyl)phenyl]ethyl]thio}[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-one and other 5,7-disubstituted [, ]thiazolo[4,5-d]pyrimidin-2(3H)-one derivatives
Compound Description: These are derivatives of the [, ]thiazolo[4,5-d]pyrimidin-2(3H)-one scaffold, explored for their pharmacological potential.
3-Amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one and its derivatives
Compound Description: This compound and its various derivatives (arylidene amino, hydrazino, thiourea, thiazolidine) were synthesized starting from 3-N-(2-mercapto-4-oxo-4H-quinazolin-3-yl)acetamide.
Compound Description: This series of compounds with various heteroaryl substituents was synthesized through a catalyst-free domino reaction and evaluated for insecticidal activity against Myzus persicae.
3-phenylamino-2-thioxo-3H-quinazolin-4-one and its derivatives
Compound Description: This compound and its alkyl thio, hydrazide, pyrazole, pyrazolone, 1,3,4-oxadiazole-2-thione, and S-glycoside derivatives were synthesized and evaluated for antimicrobial activity.
Compound Description: These thieno[2,3-d:4,5-d']dipyrimidin-4(3H)-one derivatives with various para-substituted phenylhydrazines were synthesized through a reaction with ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]pyrimidin-5-yl)formimidate.
17. (2R)-2-[(2-amino-5-{[1-(5-fluoropyridin-2-yl)ethyl]thio}[1,3]thiazolo[4,5-d]pyrimidin-7-yl)amino]-4-methylpentan-1-ol and other 5,7-disubstituted [, ]thiazolo[4,5-d]pyrimidin-2(3H)-amines
Compound Description: These compounds are derivatives of the [, ]thiazolo[4,5-d]pyrimidin-2(3H)-amine scaffold, designed for potential therapeutic applications.
Compound Description: These thieno[2,3-d]pyrimidin-4-one derivatives were synthesized and evaluated for anti-diabetic activity. One compound, 3-amino-2-ethyl-7-(2-methoxy-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one, showed protective effects against diabetes, potentially through influencing insulin resistance.
Compound Description: This compound and its analogues were designed as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Compound 2 showed potent dual inhibition of human TS and DHFR and exhibited nanomolar antitumor activity in vitro.
Compound Description: DB-02 is a dihydro-aryl/alkylsulfanyl-cyclohexylmethyl-oxopyrimidine (S-DACO) with potent anti-HIV-1 activity against various HIV-1 strains, including drug-resistant mutants. It also showed low cytotoxicity and non-antagonistic effects with other antiretroviral drugs.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.